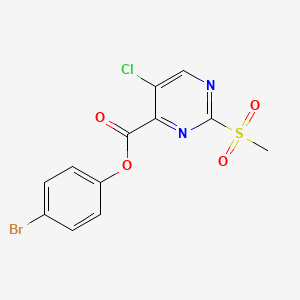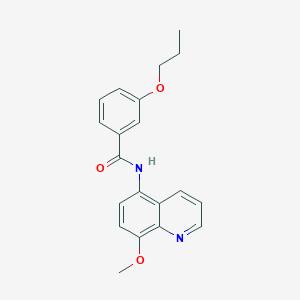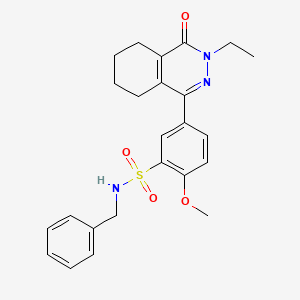
7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique benzoxepine structure, which is a seven-membered ring containing both oxygen and nitrogen atoms. The presence of a methoxy group and a prop-2-en-1-yl group further adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxepine ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions, using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Prop-2-en-1-yl Group: This step involves the alkylation of the nitrogen atom with prop-2-en-1-yl bromide or a similar reagent.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group, typically using reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of substituted benzoxepine derivatives.
Applications De Recherche Scientifique
7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-methoxy-1-benzoxepine-4-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.
N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide: Lacks the methoxy group, which may influence its chemical properties and interactions.
7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine: Lacks the carboxamide group, which may alter its solubility and biological effects.
Uniqueness
7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide is unique due to the presence of all three functional groups (methoxy, prop-2-en-1-yl, and carboxamide) in its structure. This combination of functional groups contributes to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
7-methoxy-N-prop-2-enyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C15H15NO3/c1-3-7-16-15(17)11-6-8-19-14-5-4-13(18-2)10-12(14)9-11/h3-6,8-10H,1,7H2,2H3,(H,16,17) |
Clé InChI |
HWRAKTURYNUSLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-methylphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11321752.png)

![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321755.png)
![N,N,2-trimethyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11321758.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide](/img/structure/B11321759.png)
![4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B11321766.png)
![N-(4-bromophenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11321780.png)
![N-(4-{[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11321790.png)
![4-(2,4-Dichlorophenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321795.png)

![4-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether](/img/structure/B11321809.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11321816.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11321819.png)

